(R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate
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Overview
Description
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a complex organic compound that features a diazepane ring, a carbamate group, and a dimethylhexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves multi-step organic reactions. One common method includes the formation of the diazepane ring through cyclization reactions, followed by the introduction of the carbamate group via carbamoylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane derivatives: These compounds share the diazepane ring structure but differ in their substituents.
Carbamate derivatives: These compounds share the carbamate group but differ in their backbone structure.
Uniqueness
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
[(4R)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m1/s1 |
InChI Key |
CUHDMPDNDXQMKU-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Canonical SMILES |
CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Origin of Product |
United States |
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